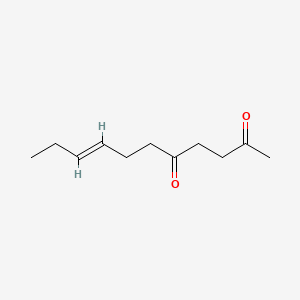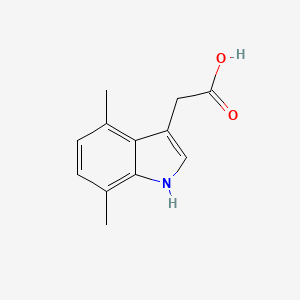
3-Indoleacetic acid, 4,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Indoleacetic acid, 4,7-dimethyl- is a derivative of indole-3-acetic acid, a well-known plant hormone belonging to the auxin family. This compound is characterized by the presence of two methyl groups at the 4th and 7th positions of the indole ring, which can influence its biological activity and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-indoleacetic acid, 4,7-dimethyl- typically involves the modification of the indole ring. One common method is the Friedel-Crafts alkylation of indole with appropriate alkyl halides, followed by oxidation to introduce the carboxyl group at the 3rd position. The reaction conditions often include the use of Lewis acids like aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors such as indole or its derivatives. The process may include steps like methylation, carboxylation, and purification through crystallization or chromatography .
化学反応の分析
Types of Reactions: 3-Indoleacetic acid, 4,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole ring into more oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be used to modify the carboxyl group, potentially converting it into an alcohol.
Substitution: Electrophilic substitution reactions are common, where the indole ring can react with electrophiles to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
3-Indoleacetic acid, 4,7-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant growth and development, as it is a derivative of a natural plant hormone.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the production of agrochemicals and plant growth regulators.
作用機序
The mechanism of action of 3-indoleacetic acid, 4,7-dimethyl- involves its interaction with specific molecular targets in plants. It binds to auxin receptors, triggering a cascade of signaling events that regulate gene expression and promote cell elongation, division, and differentiation. The pathways involved include the ubiquitin-proteasome pathway, which modulates the levels of auxin-responsive proteins .
類似化合物との比較
Indole-3-acetic acid: The parent compound, widely studied for its role as a plant hormone.
Indole-3-butyric acid: Another auxin with similar biological activity
特性
CAS番号 |
6306-14-5 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-(4,7-dimethyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H13NO2/c1-7-3-4-8(2)12-11(7)9(6-13-12)5-10(14)15/h3-4,6,13H,5H2,1-2H3,(H,14,15) |
InChIキー |
JEDHWHYXMXJLON-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=C(C=C1)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


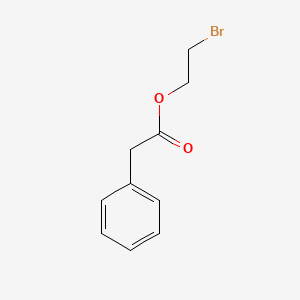

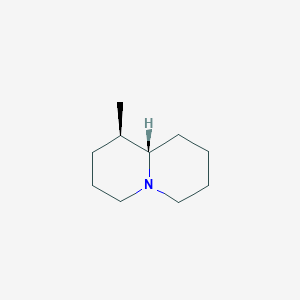
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
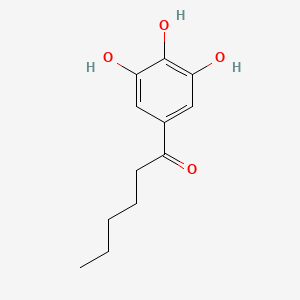
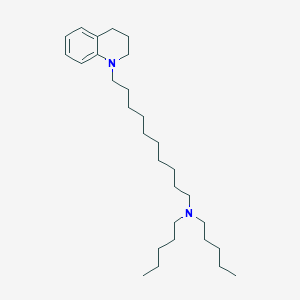

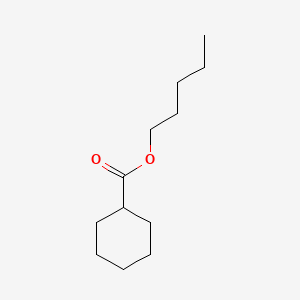

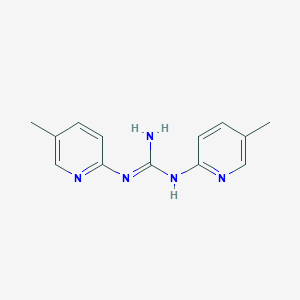

![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
